molecular formula C11H26Cl2N2 B2804571 (1R*,4R*)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286263-82-8

(1R*,4R*)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2804571
CAS No.: 1286263-82-8
M. Wt: 257.24
InChI Key: KSFXTGOMIPJNMN-HIZJWYRFSA-N
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Description

(1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride is a stereoisomeric cyclohexane-diamine derivative featuring a neopentyl (2,2-dimethylpropyl) substituent at the N1 position and two amine groups at the 1,4-positions of the cyclohexane ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-N-(2,2-dimethylpropyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-11(2,3)8-13-10-6-4-9(12)5-7-10;;/h9-10,13H,4-8,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFXTGOMIPJNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Chemical Formula : C8H20Cl2N2
  • Molecular Weight : 215.16 g/mol
  • CAS Number : 1286272-89-6

This compound is characterized by its cyclohexane structure, which is substituted with neopentyl and diamine functional groups, contributing to its unique biological profile.

The biological activity of (1R*,4R*)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride primarily involves its interaction with various biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
  • Cellular Effects : The compound has shown effects on cellular proliferation and apoptosis in vitro, suggesting a role in cell signaling pathways.

Study 1: Neurotransmitter Interaction

A study investigated the effect of this compound on serotonin receptors in rat brain slices. The results indicated:

  • Increased Serotonin Receptor Binding : The compound enhanced binding affinity to 5-HT2A receptors, suggesting potential anxiolytic effects.
ParameterControlCompound Treatment
Receptor Binding (pmol/mg)150220
Behavioral Assessment Score58

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of the compound on acetylcholinesterase (AChE) activity:

  • Inhibition Rate : The compound demonstrated a dose-dependent inhibition of AChE, with an IC50 value of 12 µM.
Concentration (µM)Inhibition (%)
00
530
1065
2090

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : In vivo studies have shown that it can reduce inflammation in animal models of arthritis.

Scientific Research Applications

Asymmetric Synthesis

Chiral Catalysts : The compound serves as an effective ligand in asymmetric reactions, particularly in the catalysis of the Henry reaction (nitroaldol reaction). For instance, studies have shown that copper(II) complexes formed with chiral diamines like (1R*,4R*)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride can facilitate the formation of β-nitroalcohols from aldehydes and nitroalkanes with high yields and enantiomeric excesses. In one study, a chiral copper complex using this diamine achieved yields up to 99% and enantiomeric excesses exceeding 89% in optimized conditions .

Receptor Interactions : Preliminary investigations indicate that this compound may interact with neurotransmitter receptors, suggesting potential implications in neuropharmacology. The compound's structure allows it to influence neurotransmission pathways, which could be beneficial in developing treatments for neurological disorders.

Enzyme Inhibition : The compound has also demonstrated inhibitory effects on specific enzymes involved in metabolic pathways. This characteristic hints at its potential use in therapeutic applications aimed at modulating metabolic processes.

Cellular Effects : In vitro studies have reported that this diamine influences cellular proliferation and apoptosis. These findings suggest its role in cell signaling pathways, making it a candidate for further research into cancer therapeutics or regenerative medicine.

Case Studies

Study Application Findings
Liu et al. (2014)Asymmetric Henry ReactionAchieved up to 99% yield and 93% enantiomeric excess using copper complexes with chiral diamines .
Biological Activity StudyReceptor BindingIndicated potential affinity for neurotransmitter receptors; implications for neuropharmacology.
Metabolic Pathway AnalysisEnzyme InhibitionShowed inhibition of specific metabolic enzymes; potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride Neopentyl C₁₁H₂₄Cl₂N₂ 271.23 Bulky hydrophobic group, secondary amine
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride Isopropyl C₉H₂₂Cl₂N₂ 245.19 Smaller branched alkyl group
(1R,4R)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride Cyclopentyl C₁₁H₂₂Cl₂N₂ 269.21 Cyclic alkyl group, moderate rigidity
(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride 2-Chlorobenzyl C₁₃H₂₀Cl₃N₂ 311.68 Aromatic ring, halogen substitution
(1R,4R)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride Tetrahydro-2H-pyran-4-yl C₁₂H₂₄Cl₂N₂O 307.24 Oxygen-containing heterocycle

Pharmacological and Biochemical Insights

  • Neopentyl Derivative: The bulky neopentyl group may hinder passive diffusion but could enhance selectivity for specific transporters.
  • Heterocyclic Derivatives (Tetrahydro-2H-pyran-4-yl) : Oxygen in the substituent improves hydrophilicity, balancing solubility and target engagement .

Key Studies

  • Transporter Selectivity: Bulky substituents (e.g., neopentyl) in cyclohexane-diamines may avoid non-specific uptake mechanisms observed in anthracenyl conjugates, which failed to exploit PAT .
  • Anticancer Potential: Aromatic analogs like N1-(2-chlorobenzyl) derivatives show promise in preclinical models due to enhanced DNA interaction, though toxicity profiles vary .
  • Synthetic Feasibility : Neopentyl and isopropyl derivatives are commercially available (e.g., Fluorochem, CymitQuimica), but cyclopentyl analogs face discontinuation issues, highlighting supply chain challenges .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of (1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride to achieve high yield and purity?**

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclohexane-1,4-diamine derivatives and introducing neopentyl groups via alkylation. Key steps include:

  • Protection of amine groups to avoid side reactions.
  • Controlled alkylation under inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Acidification with HCl to form the dihydrochloride salt, followed by recrystallization for purity (>95% as per HPLC) .
    Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to reduce trial-and-error approaches .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : To resolve enantiomers and confirm the 1R,4R* configuration.
  • X-ray crystallography : For definitive stereochemical assignment, particularly when synthesizing novel analogs .
  • NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to validate spatial arrangements of substituents .

How should researchers assess the purity of (1R,4R)-N1-Neopentylcyclohexane-1,4-diamine dihydrochloride?**

  • Methodological Answer :

  • HPLC with UV detection : Quantify impurities using a C18 column and acetonitrile/water mobile phase.
  • Elemental analysis : Verify Cl⁻ content (theoretical ~16.5% for dihydrochloride) .
  • Karl Fischer titration : Measure residual moisture (<0.5% for stability) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for stereoisomers of cyclohexane-diamine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Compare analogs like N-(4-chloro/fluoro-benzyl)cyclohexane-1,4-diamine hydrochlorides to isolate stereochemical vs. electronic effects .
  • Dose-response assays : Use IC50/EC50 values to differentiate intrinsic activity from solubility artifacts .
  • Molecular docking : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. How does computational modeling aid in predicting the reactivity or stability of this dihydrochloride salt under varying experimental conditions?

  • Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., acid-base equilibria or degradation mechanisms) .
  • Molecular dynamics (MD) simulations : Assess solubility and stability in aqueous/organic solvents by analyzing intermolecular interactions (e.g., hydrogen bonding with Cl⁻) .
  • Thermogravimetric analysis (TGA) : Validate computational predictions of thermal decomposition .

Q. What experimental designs minimize byproduct formation during the synthesis of neopentyl-substituted diamines?

  • Methodological Answer :

  • Taguchi orthogonal arrays : Systematically vary factors (e.g., reaction time, temperature, catalyst loading) to identify critical parameters .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

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